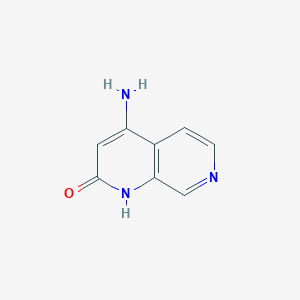

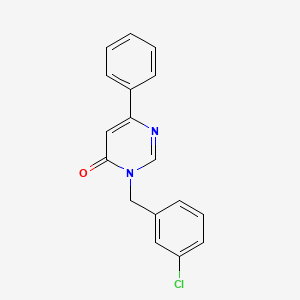

![molecular formula C21H21N3O6 B2514735 N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide CAS No. 891867-20-2](/img/structure/B2514735.png)

N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide is a complex organic molecule that may exhibit a range of biological activities. While the provided papers do not directly discuss this compound, they do provide insights into similar compounds that can help infer some of the properties and behaviors of the compound .

Synthesis Analysis

The synthesis of related compounds, such as 2-phenyl-N-(pyrazin-2-yl)acetamide and 2-aryl-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamides, typically involves the formation of amide bonds and the introduction of various substituents to the aromatic rings. These processes are often guided by the principles of organic synthesis, including the selection of appropriate reagents, catalysts, and reaction conditions to achieve the desired molecular architecture .

Molecular Structure Analysis

The molecular structure of similar compounds has been investigated using techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FT-IR), and nuclear magnetic resonance (NMR) spectroscopy. These studies are complemented by density functional theory (DFT) calculations to optimize the molecular structure and predict vibrational frequencies. The geometrical parameters obtained from these methods generally show good agreement with experimental data, indicating the reliability of theoretical models in predicting the structure of such compounds .

Chemical Reactions Analysis

The chemical reactivity of related compounds can be inferred from their molecular orbital analysis, specifically the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The energy gap between these orbitals can give insights into the potential chemical reactions the compound might undergo, such as nucleophilic attacks or electrophilic substitutions. Additionally, the presence of amide bonds and aromatic rings suggests susceptibility to hydrolysis and electrophilic aromatic substitution reactions, respectively .

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide can be deduced from their molecular structures and intermolecular interactions. For instance, the presence of strong C-H⋯O and N-H⋯O hydrogen bonds can influence the compound's solubility, melting point, and crystal packing. The molecular electrostatic potential and first hyperpolarizability are indicative of the compound's charge distribution and its potential application in nonlinear optics . Additionally, the presence of methoxy groups may affect the compound's hydrophobicity and electronic properties.

Applications De Recherche Scientifique

Chloroacetamide Application in Agriculture

Chloroacetamides, such as alachlor and metazachlor, are highlighted for their use as selective herbicides. They are applied pre-emergent or early post-emergent to control annual grasses and broad-leaved weeds in various crops, including cotton, maize, and soybeans. This suggests a potential avenue for research into the herbicidal applications of related acetamide compounds (Weisshaar & Böger, 1989).

Analgesic Applications of Capsaicinoids

The structural elucidation of capsaicinoid analogs, such as N-[3-(3,4-dimethylphenyl)propyl] (4-hydroxy-3-methoxyphenyl)acetamide, reveals potential for analgesic applications. The perpendicular arrangement of vanilloid, amide, and dimethylphenyl groups might inform the design of compounds with similar functionalities for pain relief (Park et al., 1995).

Anticonvulsant Activity

Research into omega-(1H-imidazol-1-yl)-N-phenylacetamide derivatives shows anticonvulsant properties, suggesting a research path for examining neurological benefits of structurally related compounds (Aktürk et al., 2002).

Electrochromic Materials

Compounds incorporating pyrido[4,3-b]pyrazine units, coupled with thiophene derivatives, demonstrate potential in developing novel electrochromic materials. This underscores the possibility of employing similar structural motifs for applications in NIR electrochromic devices (Zhao et al., 2014).

Inhibition of Carbonic Anhydrase

Polymethoxylated-pyrazoline benzene sulfonamides, including those with dimethoxy derivatives, have been studied for their cytotoxic activities and inhibitory effects on carbonic anhydrase isoenzymes. This suggests a potential for cancer research or therapeutic applications (Kucukoglu et al., 2016).

Propriétés

IUPAC Name |

N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H21N3O6/c1-28-16-7-5-15(6-8-16)24-11-10-23(20(26)21(24)27)13-19(25)22-14-4-9-17(29-2)18(12-14)30-3/h4-12H,13H2,1-3H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LOWUGSFGUNQKTO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)N2C=CN(C(=O)C2=O)CC(=O)NC3=CC(=C(C=C3)OC)OC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21N3O6 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(3,4-dimethoxyphenyl)-2-[4-(4-methoxyphenyl)-2,3-dioxopyrazin-1-yl]acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

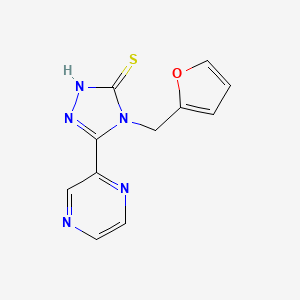

![7-(2,5-Dimethoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2514652.png)

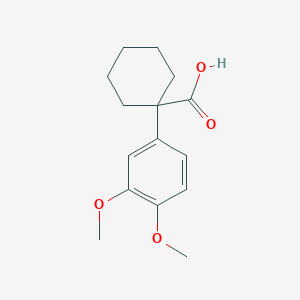

![2-[[1-[(2-Chlorophenyl)methyl]piperidin-3-yl]methoxy]pyrimidine](/img/structure/B2514657.png)

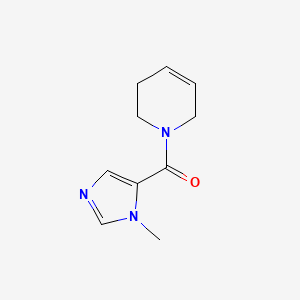

![5-(3,5-dimethoxyphenyl)-N-(5-methoxybenzo[d]thiazol-2-yl)-1,3,4-oxadiazol-2-amine](/img/structure/B2514661.png)

![N-(4-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl)-2-nitrobenzenesulfonamide](/img/structure/B2514664.png)

![Methyl 2-(4-bromophenyl)-2-[(2-methoxyethyl)amino]acetate](/img/structure/B2514665.png)

![2-[(5-chlorothiophene-2-carbonyl)amino]-N,4,5-trimethylthiophene-3-carboxamide](/img/structure/B2514668.png)

![N-(2-(5-(4-methylbenzyl)-4-oxo-4,5-dihydro-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)-2-(m-tolyl)acetamide](/img/structure/B2514671.png)